水仙花碱

描述

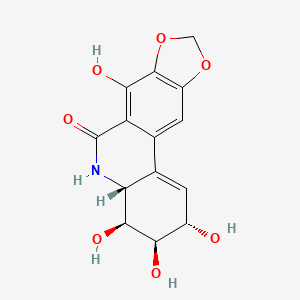

Narciclasine is a toxic alkaloid found in various Amaryllidaceae species . It is also known as lycoricidinol and is an isocarbostyril alkaloid . It has been shown to possess potent anticancer activity against tumors of the brain, skin, and breast .

Synthesis Analysis

The total synthesis of Narciclasine is enabled by an arenophile-mediated dearomative dihydroxylation of bromobenzene. Subsequent transpositive Suzuki coupling and cycloreversion deliver a key biaryl dihydrodiol intermediate, which is rapidly converted into lycoricidine through site-selective syn-1,4-hydroxyamination and deprotection .Molecular Structure Analysis

Narciclasine has a molecular formula of C14H13NO7 . It has been found to inhibit topoisomerase I (topo I) activity and reverse its unwinding effect on p-HOT DNA substrate .Chemical Reactions Analysis

Narciclasine displays preferential cytotoxicity towards primary effusion lymphoma (PEL) at low nanomolar concentrations . It has been shown to inhibit keratinocyte proliferation and reduce the recruitment of immune cells in the skin by inhibiting psoriasis-associated inflammatory mediators .Physical And Chemical Properties Analysis

Narciclasine has a molecular weight of 307.26 g/mol . It is a white to off-white powder with a melting point of 246 ºC .科学研究应用

Field

This application falls under the field of Oncology .

Application Summary

Narciclasine has been found to have significant antineoplastic properties. It has been the subject of intense investigations due to its potential in cancer treatment .

Methods of Application

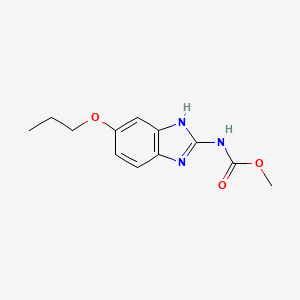

In a study, a 15-step chemoenzymatic total synthesis of C-1 methoxycarbonyl narciclasine was accomplished. The synthesis began with the toluene dioxygenase-mediated dihydroxylation of ortho-dibromobenzene to provide the corresponding cis-dihydrodiol as a single enantiomer .

Results

The C-1 homolog was tested and evaluated for antiproliferative activity against natural narciclasine as the positive control .

Treatment of Primary Effusion Lymphoma (PEL)

Field

This application is in the field of Hematology .

Application Summary

Narciclasine has shown preferential cytotoxicity towards PEL at low nanomolar concentrations. It is approximately 10 and 100-fold more potent than its structural analogs lycoricidine and lycorine, respectively .

Methods of Application

The study found that Narciclasine arrested cell-cycle progression at the G1 phase and induced apoptosis in PEL. This was accompanied by activation of caspase-3/7, cleavage of PARP, and an increase in the surface expression of Annexin-V .

Results

Narciclasine treatment neither induces the expression of KSHV-RTA/ORF50 nor the production of infectious KSHV virions in PEL. It provides dramatic survival advantages to mice in two distinct mouse xenograft models of PEL .

Synthesis of C-1 Analogues

Field

This application is in the field of Organic Chemistry .

Application Summary

Narciclasine has been used in the synthesis of C-1 analogues. The scarcity and poor solubility profiles of Narciclasine have led to synthetic efforts related to their unnatural and/or truncated analogs .

Methods of Application

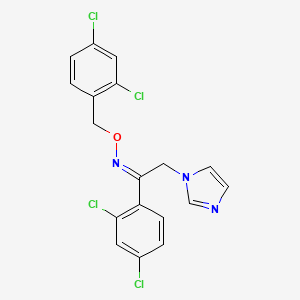

During the search for a general, efficient route toward the synthesis of C-1 analogues of narciclasine, natural narciclasine was protected and converted to its C-1 enol derivative using a novel semi-synthetic route .

Results

Attempted conversion of this material to its triflate in order to conduct cross-coupling at C-1 resulted in a triflate at C-6 that was successfully coupled with several functionalities .

Treatment of Glioblastoma

Field

This application is in the field of Neuro-Oncology .

Application Summary

Narciclasine has shown potential in the treatment of glioblastoma multiforme (GBM), a common and aggressive type of brain cancer . It impairs GBM growth by markedly decreasing mitotic rates without inducing apoptosis .

Methods of Application

Narciclasine induces actin stress fiber formation by activating a small GTPase, RhoA . This greatly increases GTPase RhoA activity as well as inducing actin stress fiber formation in a RhoA-dependent manner .

Results

The treatment of human GBM orthotopic xenograft-bearing mice with non-toxic doses of narciclasine significantly increases their survival . Narciclasine’s anti-tumor effects were of the same magnitude as those of temozolomide, the drug associated with the highest therapeutic benefits in treating GBM patients .

Treatment of Inflammatory Diseases

Field

This application is in the field of Immunology .

Application Summary

Sodium narcistatin (SNS), a water-soluble cyclic phosphate pro-drug of narciclasine, has shown efficacy in reducing inflammation and joint destruction in rats with adjuvant-induced arthritis .

Methods of Application

AA rats were given daily intraperitoneal injections of SNS from disease onset through severe disease stages .

Results

SNS treatment dose-dependently reduced joint inflammation and bone loss compared with AA controls . SNS treatment also reduced spleen weight, pro-inflammatory cytokine production by peripheral blood mononuclear cells, splenocytes, and draining lymph node cells .

Treatment of Neurodegenerative Diseases

Field

This application is in the field of Neurology .

Application Summary

Successful treatment of neurodegenerative diseases (NDDs), including Alzheimer’s disease (AD), Parkinson’s disease (PD), and Huntington’s disease (HD), remains a significant challenge for neurologists due to the undesirable curative outcomes . Narciclasine could potentially be used in the treatment of these diseases .

Methods of Application

The specific methods of application of Narciclasine in the treatment of neurodegenerative diseases are still under investigation .

Results

While the results are not yet fully established, the potential of Narciclasine in the treatment of neurodegenerative diseases is being explored .

Treatment of Obesity

Field

This application is in the field of Endocrinology .

Application Summary

Narciclasine has shown potential in the treatment of obesity. It has been found to reduce excess fat accumulation in peripheral metabolic tissues, improve blood metabolic parameters and insulin sensitivity in obese mice, and protect these mice from the loss of voluntary physical activity .

Methods of Application

The specific methods of application of Narciclasine in the treatment of obesity are still under investigation .

Results

While the results are not yet fully established, the potential of Narciclasine in the treatment of obesity is being explored .

Treatment of Diabetes

Field

This application is in the field of Endocrinology .

Application Summary

Narciclasine has shown potential in the treatment of diabetes. It has been found to improve insulin sensitivity in obese mice .

Methods of Application

The specific methods of application of Narciclasine in the treatment of diabetes are still under investigation .

Results

While the results are not yet fully established, the potential of Narciclasine in the treatment of diabetes is being explored .

Treatment of Cardiovascular Diseases

Field

This application is in the field of Cardiology .

Application Summary

The potential of Narciclasine in the treatment of cardiovascular diseases is being explored. Nanotechnology may provide a solution to more effective treatment of disease, with better prognoses and a reduced side effect profile .

Methods of Application

The specific methods of application of Narciclasine in the treatment of cardiovascular diseases are still under investigation .

Results

While the results are not yet fully established, the potential of Narciclasine in the treatment of cardiovascular diseases is being explored .

安全和危害

属性

IUPAC Name |

(2S,3R,4S,4aR)-2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20)/t6-,9+,10+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAZURSABQIKGB-AEKGRLRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183677 | |

| Record name | Narciclasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Narciclasine | |

CAS RN |

29477-83-6 | |

| Record name | Narciclasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29477-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Narciclasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narciclasine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Narciclasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Narciclasin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

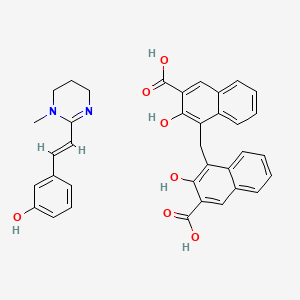

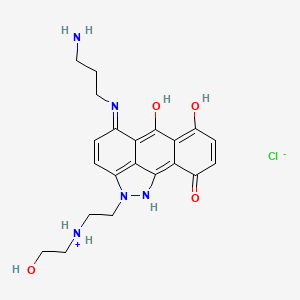

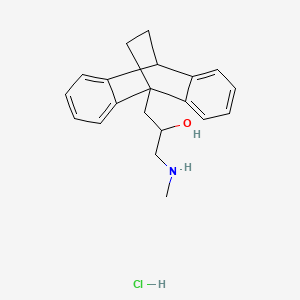

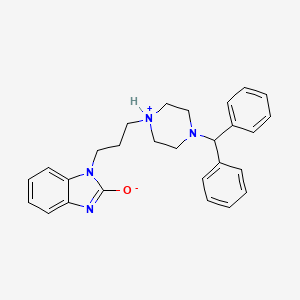

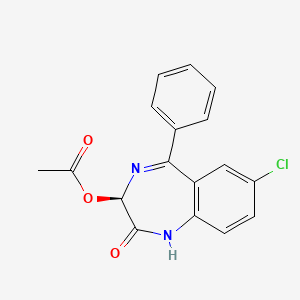

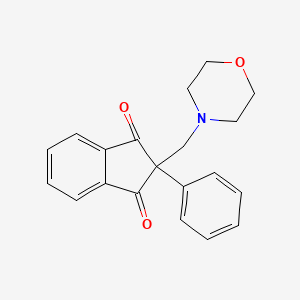

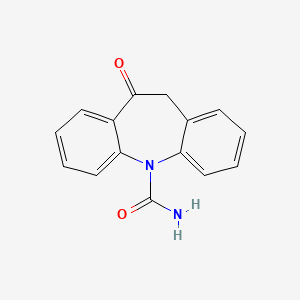

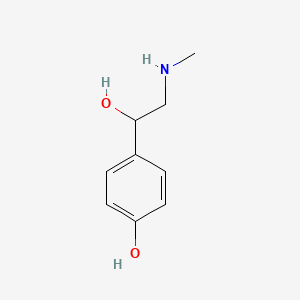

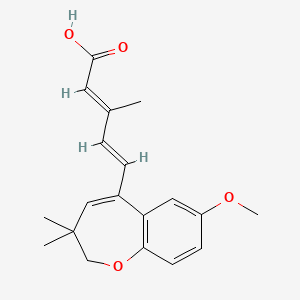

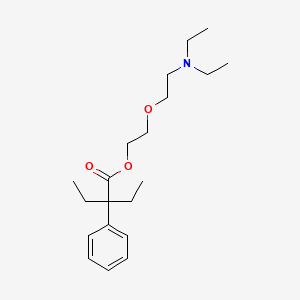

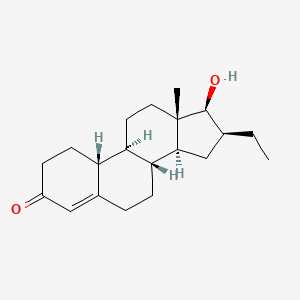

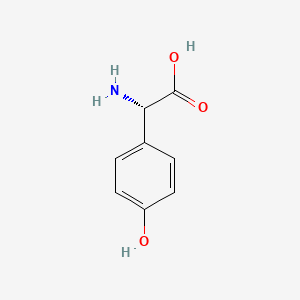

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。